molecular formula C25H26N2O7S B11089615 methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11089615
M. Wt: 498.5 g/mol
InChI Key: YOUWYFIXEYPLMV-UHFFFAOYSA-N
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Description

METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a phenethyl group, and various functional groups such as methoxy and ethoxycarbonyl. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.

    Introduction of Functional Groups: The methoxy and ethoxycarbonyl groups can be introduced through nucleophilic substitution reactions using corresponding reagents.

    Final Assembly: The phenethyl group is attached to the thiazine ring through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.

    Substitution: The methoxy and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to METHYL 3-(3,4-DIMETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE include other thiazine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds are:

    Thiazine-6-carboxylate derivatives: These compounds have variations in the substituents on the thiazine ring, leading to different biological activities.

    Phenethyl-thiazine derivatives: These compounds have different functional groups attached to the phenethyl moiety, affecting their chemical reactivity and biological properties.

Properties

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C25H26N2O7S/c1-5-34-23(29)17-7-9-18(10-8-17)26-25-27(22(28)15-21(35-25)24(30)33-4)13-12-16-6-11-19(31-2)20(14-16)32-3/h6-11,14-15H,5,12-13H2,1-4H3

InChI Key

YOUWYFIXEYPLMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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